Dimethylbis(2-methylprop-2-en-1-yl)silane
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Overview
Description
Dimethylbis(2-methylprop-2-en-1-yl)silane is an organosilicon compound with the molecular formula C10H20Si . This compound is characterized by the presence of two methyl groups and two 2-methylprop-2-en-1-yl groups attached to a silicon atom. It is a colorless to pale yellow liquid with a volatile nature and an irritating odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylbis(2-methylprop-2-en-1-yl)silane can be synthesized through the reaction of silicon tetrachloride with 2-methylprop-2-en-1-yl magnesium bromide in the presence of a suitable solvent . The reaction typically proceeds under an inert atmosphere to prevent unwanted side reactions. The product is then purified by distillation.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of silicon tetrachloride with 2-methylprop-2-en-1-yl lithium in a controlled environment . The reaction mixture is then subjected to fractional distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(2-methylprop-2-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: Halogenated silanes.
Scientific Research Applications
Dimethylbis(2-methylprop-2-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Dimethylbis(2-methylprop-2-en-1-yl)silane involves its ability to form stable bonds with organic and inorganic molecules. The silicon atom in the compound can interact with various molecular targets, leading to the formation of stable complexes. These interactions are crucial in its applications in drug delivery and material science .
Comparison with Similar Compounds
Similar Compounds
Dichloro(diprop-2-en-1-yl)silane: Similar in structure but contains chlorine atoms instead of methyl groups.
Dimethylbis(2-methyl-1H-inden-1-yl)silane: Contains indenyl groups instead of 2-methylprop-2-en-1-yl groups.
Uniqueness
Dimethylbis(2-methylprop-2-en-1-yl)silane is unique due to its specific combination of methyl and 2-methylprop-2-en-1-yl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organosilicon compounds and materials .
Properties
CAS No. |
17906-60-4 |
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Molecular Formula |
C10H20Si |
Molecular Weight |
168.35 g/mol |
IUPAC Name |
dimethyl-bis(2-methylprop-2-enyl)silane |
InChI |
InChI=1S/C10H20Si/c1-9(2)7-11(5,6)8-10(3)4/h1,3,7-8H2,2,4-6H3 |
InChI Key |
HWGHQQLCXFZXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C[Si](C)(C)CC(=C)C |
Origin of Product |
United States |
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